Imazethapyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1415 ppm at 25 °C

Synonyms

Canonical SMILES

Mode of Action:

- Imazethapyr inhibits the acetohydroxyacid synthase (AHAS) enzyme, which plays a crucial role in the biosynthesis of branched-chain amino acids in plants []. This disrupts essential protein synthesis in targeted weeds, ultimately leading to their death [].

Weed Control:

- Research has demonstrated Imazethapyr's effectiveness in controlling a broad spectrum of broadleaf weeds and some grasses across various crops, including soybeans, corn, rice, and alfalfa []. Studies investigate its application methods, timing, and optimal dosages for different weed types and agricultural settings [].

Environmental Impact:

- Research is ongoing to assess the environmental fate and potential risks of Imazethapyr. Studies explore its persistence in soil and water, potential for degradation by microorganisms, and potential effects on non-target organisms [, ].

Plant Physiology:

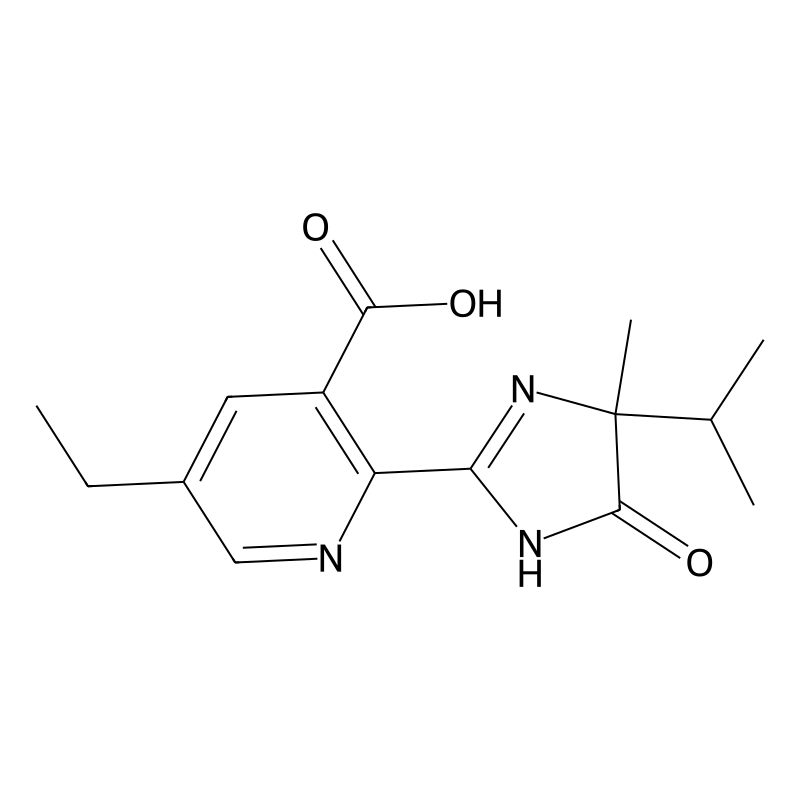

Imazethapyr is a systemic herbicide belonging to the imidazolinone class, primarily used for controlling a wide range of annual and perennial weeds in various crops. Its chemical structure is characterized by the formula C₁₅H₁₉N₃O₃, with the IUPAC name being 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid. This compound acts by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants, leading to growth inhibition and eventual plant death .

Imazethapyr undergoes several chemical transformations in both soil and plant systems. Upon application, it is subject to enzymatic hydrolysis, yielding metabolites such as CL 288511 and CL 182704. The primary metabolic pathway involves oxidative hydroxylation at the α-carbon of the ethyl side chain on the pyridine ring, resulting in the formation of an α-hydroxyethyl analogue (CL 288511). This metabolite can further conjugate with glucose to form CL 182704, which is a significant component of imazethapyr's metabolic profile in plants like peas and soybeans .

The biological activity of imazethapyr primarily revolves around its herbicidal properties. It effectively inhibits the growth of target weeds by disrupting amino acid synthesis, which is essential for protein production and cellular functions in plants. Studies have shown that imazethapyr treatment can lead to increased levels of phenolic acids and flavonoids in crops like lentils, enhancing their antioxidant activities . Additionally, it has been noted to affect various physiological processes, including chlorophyll synthesis and photosynthetic efficiency .

Imazethapyr can be synthesized through several methods. A common method involves the reaction of 2,3-dicarboxymethyl-5-ethylpyridine with 2-aminoamide-3-methylbutane in the presence of tert-butoxide bases. This reaction typically requires specific conditions to ensure high yields and purity of the final product . Alternative synthesis methods have also been explored to improve efficiency and reduce environmental impact.

Imazethapyr is widely utilized in agriculture for weed control in crops such as soybeans, corn, rice, and peanuts. Its ability to effectively manage both broadleaf and grassy weeds makes it a valuable tool for farmers. Additionally, its application can improve crop yield and quality by minimizing competition from unwanted vegetation .

Imazethapyr shares similarities with other herbicides within the imidazolinone class but possesses unique characteristics that distinguish it from its counterparts. Here are some similar compounds:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Imazamox | C₁₅H₁₉N₃O₄ | Inhibits acetohydroxyacid synthase | More selective for certain crops |

| Imazapic | C₁₅H₁₉N₃O₄ | Inhibits acetohydroxyacid synthase | Effective against specific weed species |

| Imazethapyr | C₁₅H₁₉N₃O₃ | Inhibits acetohydroxyacid synthase | Broad-spectrum efficacy across multiple crops |

Uniqueness of Imazethapyr: While all these compounds inhibit acetohydroxyacid synthase, imazethapyr's broad-spectrum activity against various weed types makes it particularly versatile in agricultural applications. Its metabolic products also demonstrate significant biological activity that can enhance crop resilience under stress conditions .

Acetolactate Synthase Inhibition Pathway

Imazethapyr exerts its primary herbicidal activity through the inhibition of acetolactate synthase, also known as acetohydroxyacid synthase, which represents the first common enzyme in the biosynthetic pathway of branched-chain amino acids [1] [2] [3]. This enzyme catalyzes the condensation of two pyruvate molecules to form acetolactate, which serves as the precursor for valine biosynthesis, and also facilitates the condensation of pyruvate with alpha-ketobutyrate to produce alpha-aceto-alpha-hydroxybutyrate, the precursor for leucine and isoleucine synthesis [4] [5].

The mechanism of acetolactate synthase inhibition by imazethapyr involves competitive binding at the enzyme's active site, where the herbicide molecule effectively blocks the normal substrate access and enzymatic catalysis [6] [7]. Research has demonstrated that imazethapyr treatment results in a fifty percent inhibition of in vivo acetolactate synthase activity within one day of application, leading to immediate cessation of plant growth [6]. The inhibition is characterized by its selectivity for this specific enzyme, as imazethapyr does not directly affect other metabolic enzymes at physiologically relevant concentrations [3] [8].

Disruption of Branched-Chain Amino Acid Biosynthesis

The inhibition of acetolactate synthase by imazethapyr directly disrupts the biosynthesis of three essential branched-chain amino acids: valine, leucine, and isoleucine [1] [3] [4]. These amino acids are crucial for protein synthesis and cell growth, as they cannot be synthesized through alternative metabolic pathways in plants [5] [9]. The disruption occurs immediately upon enzyme inhibition, with measurable effects on amino acid pools detectable within hours of herbicide application [6].

Following acetolactate synthase inhibition, treated plants exhibit a remarkable accumulation of free amino acids, with concentrations increasing by 2.7-fold within three days of imazethapyr treatment [6]. This accumulation represents the plant's inability to incorporate these amino acids into new protein synthesis due to the depletion of branched-chain amino acids required for complete polypeptide formation [9]. The amino acid imbalance triggers a cascade of metabolic disruptions that ultimately lead to growth cessation and plant death [10].

The biosynthetic blockade also affects nitrogen metabolism more broadly, as the inhibition of branched-chain amino acid synthesis reduces de novo protein synthesis, which represents the first metabolic parameter affected by imazethapyr treatment [9]. This disruption in protein synthesis occurs before visible symptoms of herbicide damage become apparent, indicating the fundamental importance of acetolactate synthase activity for normal plant metabolism [6] [9].

| Amino Acid | Biosynthetic Pathway | Effect of Imazethapyr | Time to Depletion |

|---|---|---|---|

| Valine | Pyruvate → Acetolactate → Valine | Complete blockade | 1-3 days |

| Leucine | Pyruvate + α-Ketobutyrate → α-Aceto-α-hydroxybutyrate → Leucine | Complete blockade | 1-3 days |

| Isoleucine | Pyruvate + α-Ketobutyrate → α-Aceto-α-hydroxybutyrate → Isoleucine | Complete blockade | 1-3 days |

Structure-Activity Relationship at Enzyme Binding Site

The structure-activity relationship of imazethapyr at the acetolactate synthase binding site has been extensively characterized through molecular docking studies and computational analysis [11] [12] [13]. The herbicide exhibits enantioselective activity, with the R-negative enantiomer demonstrating significantly higher inhibitory potency than the S-positive enantiomer [13]. At low concentrations of 40 micrograms per liter, the R-negative enantiomer shows twenty-five times greater activity than the S-positive enantiomer, although this difference diminishes at higher concentrations [13].

Molecular docking experiments have identified twenty key amino acid residues within five angstroms of the imazethapyr binding site, including Gly95, Ala96, Met98, Val170, Pro171, Met174, Ala179, Phe180, Gln181, Lys230, Gln234, Met325, His326, Asp350, Arg351, Met544, Val545, Trp548, Ser627, and Gly628 [11] [12]. Among these residues, computational alanine scanning has revealed that Phe180, Lys230, Arg351, and Trp548 represent the most critical amino acids for imazethapyr binding [11] [12].

The binding interaction analysis demonstrates that Lys230 maintains electrostatic interactions with the imazethapyr molecule, while Trp548 participates in π-stacking interactions [11] [12]. The side chain of Lys230 shows the greatest impact on binding affinity, with the Lys230Ala mutation reducing herbicide binding by approximately thirty percent [11]. Similarly, the Trp548Ala mutation decreases binding affinity by twenty-four to twenty-five percent [11].

Resistance mutations that confer tolerance to imazethapyr have been identified in field populations, including the Ala-122-Thr substitution in common lambsquarters and the Ser627Asn mutation in rice [14] [15] [16]. These mutations alter the binding pocket geometry and reduce the affinity of imazethapyr for the enzyme active site, thereby conferring herbicide tolerance while maintaining sufficient enzymatic activity for branched-chain amino acid synthesis [15] [16].

| Binding Residue | Interaction Type | Binding Affinity Reduction (%) | Resistance Mutations |

|---|---|---|---|

| Lys230 | Electrostatic | 30-31% | Lys230Ala |

| Trp548 | π-stacking | 22-25% | Trp548Ala |

| Phe180 | Hydrophobic | Variable | Phe180Arg |

| Arg351 | Electrostatic | 21% | Arg351Ala |

| Ser627 | Hydrogen bonding | Variable | Ser627Asn |

Secondary Physiological Effects

Impact on Photosynthesis and Carbon Fixation

Imazethapyr treatment produces profound secondary effects on photosynthetic processes and carbon fixation mechanisms that extend beyond the primary inhibition of acetolactate synthase [17] [18] [19] [20]. Transcriptomic analysis has revealed that imazethapyr significantly downregulates genes involved in photosynthetic electron transport, with forty-eight genes in the photosynthetic light reactions showing reduced expression [18] [20]. Additionally, eleven genes in the Calvin cycle exhibit downregulation, directly impacting the plant's capacity for carbon dioxide fixation [18] [20].

The herbicide causes severe damage to Photosystem II, particularly in susceptible plant varieties, with chlorophyll fluorescence measurements demonstrating substantial impairment of photosystem function [17] [19]. This damage manifests as reduced photosynthetic efficiency and decreased carbon fixation capacity, contributing to the overall growth inhibition observed in treated plants [18] [21]. The photosynthetic impairment occurs within seven to fourteen days of imazethapyr application and represents a critical secondary mechanism contributing to plant mortality [17] [21].

Imazethapyr treatment also affects the cyclic electron transport chains, with differential impacts on the NADH dehydrogenase pathway and the PGR5 pathway [17] [19]. The herbicide enantioselectively induces transcriptional upregulation of the ndhH gene, representing the NADH dehydrogenase complex, while simultaneously downregulating pgr5 expression [22] [23]. This alteration in electron transport pathways demonstrates that imazethapyr stress enhances adenosine triphosphate synthesis through stimulation of an NADH dehydrogenase-dependent route rather than a ferredoxin-independent pathway [22] [23].

The impact on carbon fixation extends to cellular energy metabolism, with downregulation of genes related to electron transport in mitochondria providing evidence for imazethapyr's inhibition of photosynthetic carbon fixation and cellular energy metabolism as key mechanisms of toxicity [18]. These effects contribute to carbohydrate accumulation in both leaves and roots, as the normal utilization of photosynthetic products becomes disrupted [6] [10].

| Photosynthetic Component | Genes Affected | Direction of Change | Functional Impact |

|---|---|---|---|

| Light Reactions | 48 genes | Downregulated | Reduced electron transport |

| Calvin Cycle | 11 genes | Downregulated | Impaired CO₂ fixation |

| Photosystem II | Multiple | Damaged | Decreased efficiency |

| NADH dehydrogenase (ndhH) | 1 gene | Upregulated | Compensatory response |

| PGR5 pathway (pgr5) | 1 gene | Downregulated | Reduced cyclic transport |

Effects on Chlorophyll Synthesis and Plant Development

Imazethapyr demonstrates enantioselective effects on chlorophyll synthesis, with the biologically active R-enantiomer showing greater inhibitory effects than the S-enantiomer [22] [23]. The herbicide inhibits the transcription of the chlM gene to a greater extent with R-imazethapyr treatment compared to S-imazethapyr, resulting in reduced chlorophyll synthesis [22] [23]. This transcriptional inhibition directly correlates with decreased chlorophyll content in treated plants, contributing to the characteristic chlorosis observed as a symptom of imazethapyr toxicity [1] [21].

The reduction in chlorophyll content occurs progressively following herbicide application, with measurable decreases detectable within seven days of treatment [21]. Root exposure to imazethapyr inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity [18]. The chlorophyll synthesis impairment represents a significant secondary effect that compounds the primary metabolic disruption caused by acetolactate synthase inhibition [22] [23].

Plant development suffers comprehensive disruption under imazethapyr treatment, with fresh weight decreasing to forty-eight percent of control values after seven days and twenty-six percent after fourteen days of exposure [21]. The herbicide affects multiple aspects of plant morphology and physiology, including increased anthocyanin production, with content increasing 9.2-fold after seven days and 37.2-fold after fourteen days of treatment [21]. This dramatic increase in anthocyanin synthesis represents a stress response to herbicide-induced metabolic disruption [21].

Cellular and tissue-level changes include destruction of leaf cell structures, evidenced by increases in starch granule numbers and elevated stomatal closure rates [21]. The herbicide also reduces stomatal conductance, which subsequently affects nitrogen uptake and translocation within the plant [5] [9]. These developmental disruptions occur in conjunction with reduced antioxidant enzyme activity, particularly after fourteen days of exposure [21].

The impact on plant development extends to alterations in secondary metabolism, with the bioactive R-enantiomer significantly increasing the contents of major secondary metabolites, including phenolic acids, flavonoids, and carotenoids [24]. Conversely, the production of benzoxazine compounds becomes greatly inhibited under imazethapyr treatment [24]. These changes in secondary metabolite profiles reflect the plant's attempt to cope with herbicide-induced stress through altered biochemical pathways [25] [26].

| Developmental Parameter | 7-Day Effect | 14-Day Effect | Mechanism |

|---|---|---|---|

| Fresh Weight | 48% of control | 26% of control | Growth inhibition |

| Anthocyanin Content | 9.2-fold increase | 37.2-fold increase | Stress response |

| Chlorophyll Content | Decreased | Further decreased | chlM gene inhibition |

| Stomatal Closure Rate | Increased | Further increased | Water stress response |

| Starch Granules | Increased number | Continued increase | Altered carbohydrate metabolism |

Molecular Docking Studies and Enzyme Interaction Analysis

Comprehensive molecular docking studies have provided detailed insights into the binding interactions between imazethapyr and acetolactate synthase, revealing the structural basis for herbicide selectivity and resistance mechanisms [11] [12] [13]. The crystallographic structure of Arabidopsis acetolactate synthase in complex with imidazolinone herbicides has served as the foundation for understanding imazethapyr binding modes [11] [12]. These studies demonstrate that imazethapyr binds within the channel leading to the enzyme's active site, effectively blocking substrate access and enzymatic catalysis [11] [12].

Molecular docking experiments utilizing AutoDock 4.2 software have characterized the binding affinity and interaction patterns of imazethapyr with the acetolactate synthase enzyme [12]. The docking protocol employed a three-dimensional grid with dimensions of 40 × 40 × 40 angstroms and spacing of 0.375 angstroms to define the active site region [12]. Lamarckian Genetic Algorithm searches with fifty runs and 2,500,000 evaluations were conducted to identify optimal binding conformations [12].

The molecular interaction analysis reveals that imazethapyr exhibits a binding mode similar to other imidazolinone herbicides, with the imidazole moiety interacting with residues located near the protein surface [11] [12]. However, unlike imazapyr, which buries its imidazole ring deep within the binding cavity, imazethapyr positions this moiety at the entrance of the binding pocket [11] [12]. This positioning difference contributes to the distinct binding affinity profiles and resistance patterns observed among different imidazolinone herbicides [11] [12].

Computational alanine scanning experiments have systematically evaluated the contribution of individual amino acid residues to imazethapyr binding [11] [12]. Twenty residues within five angstroms of the herbicide were individually mutated to alanine, and binding affinities were calculated and compared to the wild-type enzyme [11] [12]. The analysis revealed that thirteen to fifteen residues participate in imazethapyr binding, with the herbicide showing no preference for polar versus non-polar amino acids [11] [12].

The enzyme interaction analysis has identified critical binding determinants that explain both herbicide efficacy and resistance mechanisms [11] [12] [13]. Electrostatic potential calculations and contact analysis demonstrate that Lys230 forms essential electrostatic interactions with the imazethapyr molecule, while Trp548 participates in π-stacking interactions with the herbicide's aromatic systems [11] [12]. The Arg351 residue also contributes significantly to binding through electrostatic interactions, particularly important for maintaining herbicide affinity [11] [12].

Kinetic analysis of enzyme-herbicide interactions reveals that imazethapyr binding follows competitive inhibition kinetics, with the herbicide competing directly with natural substrates for the enzyme active site [13] [15] [16]. The binding affinity varies significantly between enantiomers, with detailed kinetic studies showing that catalytic efficiency decreases more substantially in the presence of R-imazethapyr compared to S-imazethapyr [13]. These kinetic differences provide molecular-level explanations for the observed enantioselective biological activity of imazethapyr [13].

| Molecular Parameter | Experimental Value | Computational Prediction | Biological Significance |

|---|---|---|---|

| Binding Residues | 20 identified | 13-15 active contacts | Herbicide selectivity |

| R-enantiomer Potency | 25× at low concentration | Higher binding affinity | Enhanced biological activity |

| Lys230 Contribution | 30% binding reduction | Critical electrostatic contact | Resistance mutation target |

| Trp548 Interaction | π-stacking confirmed | Aromatic system binding | Structural stability |

| Grid Dimensions | 40×40×40 Å | Optimal search space | Comprehensive docking |

Physical Description

Color/Form

Off-white to tan solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 241 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 238 of 241 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Rapidly metabolized in non-susceptible plants (50% loss in soyabeans in 1.6 days).

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

The enforcement method for use on crayfish is Method 3512. This method quantifies the residues for imazethapyr and its metabolite CL 299511. This method involves extraction of residues using acidic acetone, followed by elution through a C18 column, and residues are quantified using LC/MS analysis.

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: imazethapyr; Matrix: water; Detection Limit: 0.0084 ug/L.

Residues of imazethapyr and metabolites in plants by capillary electrophoresis with UV, HPLC/MS or GC/NPD. In soil by capillary electrophoresis with UV or HPLC/UV.